N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C11H15N5/c1-8-6-10(15-9-4-2-3-5-9)16-11(14-8)12-7-13-16/h6-7,9,15H,2-5H2,1H3 |
InChI Key |
PKLOAYXKCIWKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of 5-amino-3H-1,2,4-triazole with appropriate aldehydes or ketones. One common method involves the reaction of 5-amino-3H-1,2,4-triazole with cyclopentanone and methyl iodide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts such as zinc chloride or other Lewis acids may be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, while reduction may produce this compound derivatives with reduced functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, thereby reducing cancer cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at the 7-Position
The 7-position amine substituent significantly impacts biological activity and physicochemical properties. Key comparisons include:
Cycloalkyl vs. Aryl/Aralkyl Amines
Chlorophenethyl derivatives show anti-tubercular activity but may suffer from metabolic instability due to halogenated aromatics .
Fluorinated Derivatives
Fluorine incorporation improves metabolic stability and target affinity:
- Compound 5 : 2-(1,1-Difluoroethyl)-N-tetrahydronaphthalen-2-yl derivative (m/z 344 [MH]+) showed 89% yield and Plasmodium DHOD inhibition .
- Compound 6 : 6-Fluoro-tetrahydronaphthalen-2-yl analog with enhanced anti-malarial potency .
Comparison : Fluorinated analogs exhibit higher target specificity but may reduce solubility compared to Compound 40’s cyclopentyl group .
Substituent Effects at the C5 Position
The C5 methyl group in Compound 40 contrasts with phenyl or pyridyl substituents in analogs:
Key Insight : Methyl at C5 (Compound 40) simplifies synthesis and reduces steric hindrance compared to phenyl/pyridyl groups, which may enhance binding in larger active sites (e.g., Plasmodium DHOD) .
Q & A
Q. What are the optimized synthetic routes for N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves cyclocondensation of substituted pyrimidine precursors with cyclopentylamine. A key step is the cyclization of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives using catalytic agents like TMDP (tetramethylenediamine propane) in ethanol/water mixtures, which improves yield (up to 56%) and purity . NMR (e.g., δ 8.37 ppm for aromatic protons) and mass spectrometry (m/z 302.1 [M+H]⁺) confirm structural integrity .
Q. How is the compound characterized to validate its structural identity?
Characterization relies on ¹H NMR (DMSO-d₆, 400 MHz) to identify protons in the triazolopyrimidine core (δ 2.44 ppm for methyl, δ 4.12–3.98 ppm for cyclopentyl CH) and mass spectrometry (ESI-MS m/z 302.1). Crystallographic data for analogous compounds (e.g., 5-ethyl-6-octyl derivatives) confirm planar triazolopyrimidine geometry .
Q. What solvents and catalysts enhance reaction efficiency during synthesis?
Polar aprotic solvents (DMF, ethanol) and catalysts like NaH or TMDP improve cyclization and amine coupling. For example, NaH in DMF facilitates N-alkylation of triazolopyrimidines at 0°C under nitrogen . TMDP in water/ethanol (1:1 v/v) minimizes byproducts in heterocyclic amine formation .
Advanced Research Questions
Q. How do substituent variations at the 5- and 7-positions affect biological activity?
Substituents modulate target binding. For instance:
- 5-Methyl : Enhances lipophilicity, improving blood-brain barrier penetration .
- N-Cyclopentyl : Increases steric bulk, potentially enhancing selectivity for enzyme targets like dihydroorotate dehydrogenase (DHODH) .
Analogues with trifluoromethyl groups show 10-fold higher enzyme inhibition (IC₅₀ < 50 nM) due to hydrophobic interactions .
Q. What methodological approaches resolve contradictions in enzyme inhibition data?
Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, cofactors). For DHODH inhibitors:
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?
- Lipophilicity (LogP) : Calculated via HPLC retention times; optimal LogP ~2.5 for CNS penetration .
- Metabolic stability : Assessed using liver microsomes (e.g., human/rat, t₁/₂ > 60 min indicates suitability for in vivo studies) .
- In vivo efficacy : Murine malaria models show ED₅₀ values <10 mg/kg for triazolopyrimidines targeting DHODH .
Q. What strategies improve selectivity over off-target kinases or cytochrome P450 enzymes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
